molecular formula C9H10N2O2 B11801496 5-(Pyridin-3-yl)morpholin-3-one

5-(Pyridin-3-yl)morpholin-3-one

Cat. No.: B11801496
M. Wt: 178.19 g/mol
InChI Key: TVFRVIIQZIYFKE-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)morpholin-3-one is a chemical compound with the CAS Number 1391061-10-1 and a molecular formula of C 9 H 10 N 2 O 2 , corresponding to a molecular weight of 178.19 g/mol . It features a morpholin-3-one ring system linked to a pyridin-3-yl group, as represented by the SMILES notation O=C1NC(C2=CC=CN=C2)COC1 . As a morpholin-3-one derivative, this scaffold is recognized in medicinal chemistry research. The morpholin-3-one core is a structure of interest in multi-parameter optimization projects, for instance, in the development of imaging agents for enzymes in the brain . Furthermore, the pyridine moiety is a common pharmacophore known for contributing to favorable pharmacokinetic properties and its ability to participate in hydrogen bonding, making it a valuable component in the design of bioactive molecules . While this compound itself is a defined chemical building block, its specific biological targets, mechanisms of action, and direct research applications are areas for ongoing investigation and are not fully delineated in the current literature. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-ylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9-6-13-5-8(11-9)7-2-1-3-10-4-7/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFRVIIQZIYFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Pyridin 3 Yl Morpholin 3 One and Its Analogues

Strategies for the Construction and Functionalization of the Morpholin-3-one (B89469) Core

Ring-Closing Reactions for Lactam Formation

The formation of the six-membered lactam ring of the morpholin-3-one is a cornerstone of its synthesis. Various cyclization strategies have been developed to achieve this transformation efficiently.

One common approach involves the intramolecular cyclization of α-(2-chloroethoxy)-amides under basic conditions. researchgate.net A key strategy for creating substituted morpholines is the Palladium-catalyzed carboamination, which can produce cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols in a four-step synthesis. nih.gov Another powerful technique is Ring-Closing Metathesis (RCM), which is effective for forming cyclic alkenes of various ring sizes, including the morpholinone system. beilstein-journals.org The driving force for RCM is often the removal of a volatile byproduct like ethene when terminal olefins are used as substrates. beilstein-journals.org

Nitrogen-centered radical cyclization has also emerged as a method for constructing γ-lactams from ene-amide substrates. acs.orgacs.org This reaction can be initiated by proton-coupled electron transfer (PCET) under photoredox catalysis, with a preference for 5-exo-trig cyclization. acs.orgacs.org Furthermore, cascade reactions involving α,β-unsaturated ketones and ketoamides have been shown to produce bicyclic lactams with high regioselectivity. nih.govrsc.org

Table 1: Comparison of Ring-Closing Reactions for Lactam Formation

Reaction Type Key Features Substrates Conditions Ref.
Intramolecular Cyclization Forms C-O or N-C bond α-(2-haloethoxy)-amides Basic researchgate.net
Pd-catalyzed Carboamination Stereoselective for cis-3,5-disubstitution O-allyl ethanolamines, aryl/alkenyl halides Pd catalyst, ligand nih.gov
Ring-Closing Metathesis (RCM) Forms C=C bond within the ring Diene precursors Ruthenium catalysts (e.g., Grubbs) beilstein-journals.org
Radical Cyclization Forms C-C bond via radical intermediate Ene-amide substrates Photoredox catalyst, light, base acs.orgacs.org
Cascade Aldol/Michael Reaction Forms multiple bonds in one pot α,β-unsaturated ketones, ketoamides DBU catalyst nih.govrsc.org

Regioselective Functionalization of the Morpholine (B109124) Ring System

Achieving substitution at the C5 position of the morpholin-3-one ring is crucial for the synthesis of the target compound. While functionalization at other positions, such as C3, is more commonly reported, methods for C5-functionalization can be adapted from related heterocyclic systems. For instance, methodologies for the regioselective C5-alkylation of 2,3-dihydro-4-pyridones have been developed. nih.govnih.gov These methods include a three-step procedure involving iodination, a Nozaki–Hiyama–Kishi reaction with an aldehyde, and subsequent reduction to yield the C5-alkylated product. nih.gov Direct C-H arylation is another powerful tool for functionalizing heterocycles, with regioselectivity often controlled by the choice of catalyst, ligands, and reaction conditions. rsc.orgrsc.org For the synthesis of 5-aryl-substituted morpholinones, a strategy could involve the synthesis of a suitable 5-halo-morpholin-3-one precursor, which can then undergo cross-coupling reactions.

Introduction of the Pyridin-3-yl Moiety via Carbon-Carbon Bond-Forming Reactions

The installation of the pyridin-3-yl group at the C5 position of the morpholinone core is typically achieved through carbon-carbon bond-forming cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is well-suited for coupling a 5-halo-morpholin-3-one intermediate with pyridin-3-ylboronic acid. The general mechanism involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The success of Suzuki coupling can be influenced by the choice of palladium source, ligands, and base. For instance, protocols using SPhos and XPhos as ligands have been found to be effective for the coupling of challenging substrates like unprotected N-H azoles. nih.gov The reactivity of the halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org

Table 2: Key Parameters in Suzuki-Miyaura Coupling

Parameter Role/Importance Examples Ref.
Palladium Catalyst Facilitates the cross-coupling cycle Pd(PPh₃)₄, Pd(OAc)₂, P1/P2 precatalysts nih.govresearchgate.net
Ligand Stabilizes the Pd center and influences reactivity PPh₃, SPhos, XPhos nih.gov
Base Activates the organoboron species for transmetalation K₃PO₄, K₂CO₃ nih.gov
Leaving Group Reactivity in oxidative addition I, Br, Cl, OTf libretexts.org
Solvent Affects solubility and reaction kinetics Dioxane/H₂O, Toluene (B28343) nih.gov

Other Synthetic Strategies for Pyridyl Attachment

Besides Suzuki coupling, other cross-coupling reactions can be employed for the synthesis of 5-(pyridin-3-yl)morpholin-3-one. Stille coupling, which uses organotin reagents, is an alternative, though the toxicity and cost of tin compounds can be a drawback. libretexts.org Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of the morpholinone ring. Palladium-catalyzed direct arylation can selectively form C-C bonds between a C-H bond of the heterocycle and an aryl halide. rsc.org The regioselectivity of such reactions on 5-membered heterocycles is highly dependent on the catalyst system and reaction conditions. rsc.org

Application of Multicomponent Reactions (MCRs) and Cascade Processes in Analogue Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer an efficient pathway to complex molecules. researchgate.net Similarly, cascade reactions, which involve a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.govnih.gov

For the synthesis of analogues of this compound, an Ugi MCR followed by a cyclization step represents a viable strategy. For example, a one-pot Ugi-cyclization procedure can be used to assemble highly substituted morpholines. nih.gov This typically involves the reaction of an amine, an aldehyde or ketone, an isocyanide, and a suitable acid, followed by a base-mediated cyclization of the resulting Ugi adduct. nih.gov

Cascade reactions have also been employed to synthesize complex lactams. For instance, a thermally induced pericyclic cascade rearrangement of Zincke aldehydes derived from allylic amines can lead to polycyclic lactams in just two steps from pyridinium (B92312) salts. nih.gov Another example is the DBU-catalyzed aldol/Michael cascade reaction of α,β-unsaturated ketones with ketoamides to form bicyclic lactams. nih.govrsc.org These strategies highlight the potential for developing novel, efficient routes to complex morpholinone analogues through the careful design of MCR or cascade sequences.

Ugi-Zhu Reactions for Pyrrolo[3,4-b]pyridin-5-one Frameworks

A powerful strategy for the synthesis of complex heterocyclic structures, such as the pyrrolo[3,4-b]pyridin-5-one core, is the Ugi-Zhu three-component reaction (UZ-3CR). mdpi.comnih.gov This multicomponent reaction (MCR) is highly valued for its ability to generate molecular diversity in a time- and resource-efficient manner. The process typically begins with the reaction between an aldehyde and an amine to form an imine. This intermediate is then activated by a Lewis acid catalyst, facilitating a nucleophilic attack by an α-isocyanoacetamide. The subsequent intramolecular cyclization via a non-prototropic chain-ring tautomerization yields a key 5-aminooxazole intermediate. mdpi.com

This 5-aminooxazole is then subjected to a cascade sequence, often initiated by a dienophile like maleic anhydride. mdpi.commdpi.com The cascade involves an aza Diels-Alder cycloaddition followed by N-acylation, decarboxylation, and dehydration, ultimately assembling the desired polyheterocyclic pyrrolo[3,4-b]pyridin-5-one framework. mdpi.comnih.gov This one-pot approach is notable for forming multiple chemical bonds in a single operation, significantly streamlining the synthetic process. mdpi.comtandfonline.com

Table 1: Ugi-Zhu Reaction Conditions for Pyrrolo[3,4-b]pyridin-5-one Synthesis

CatalystSolventHeat SourceProduct YieldReference
Ytterbium TriflateTolueneMicrowaves20-92% mdpi.com
Ytterbium TriflateTolueneMicrowaves45-82% nih.gov
Cerium(III) ChlorideAcetonitrile (B52724)Not Specified65-85% tandfonline.com
Scandium(III) TriflateDichloromethaneMicrowavesNot Specified nih.gov

Schiff Base Derived Architectures Incorporating Morpholinone Subunits

Schiff bases, or imines, are versatile intermediates in organic synthesis, formed through the condensation of a primary amine with an aldehyde or a ketone. researchgate.net In the context of morpholinone chemistry, derivatives such as 4-morpholinoaniline (B114313) or 4-(2-aminoethyl)morpholine (B49859) serve as the amine component. nih.govscispace.comresearchgate.net These are reacted with carbonyl compounds, for example, substituted salicylaldehydes or 2-hydroxyacetophenone, to generate morpholine-containing Schiff bases. nih.govscispace.com

The synthesis is often straightforward, involving the refluxing of reactants, sometimes in the presence of a catalytic amount of acid, such as glacial acetic acid, to facilitate the condensation. researchgate.netscispace.com The resulting Schiff bases are not merely synthetic endpoints but are frequently used as multidentate ligands. The imine nitrogen and other nearby functional groups (like a phenolic oxygen) can effectively coordinate with metal ions. nih.gov

This property has led to the preparation and characterization of a variety of metal complexes involving morpholine-derived Schiff bases with transition metals like copper(II), cobalt(II), zinc(II), and vanadyl(IV). nih.govjapsonline.com These complexes are of significant interest due to their potential biological activities, with many being screened for anticancer and antimicrobial properties. nih.govscispace.comresearchgate.netjapsonline.com The formation of the Schiff base is a critical step in building these larger, functional molecular architectures. researchgate.net

Table 2: Examples of Morpholine-Derived Schiff Base Synthesis

Amine ComponentCarbonyl ComponentProduct TypeReference
4-MorpholinoanilineSubstituted SalicylaldehydeBidentate Monobasic Ligand nih.gov
4-(2-Aminoethyl)morpholine2-HydroxyacetophenoneN,N',O-donor Schiff Base Ligand scispace.comresearchgate.netjapsonline.com

Emerging Green Chemistry Principles in the Synthesis of Morpholin-3-one Derivatives

In recent years, the principles of green chemistry have become a driving force in the design of synthetic routes for pharmaceuticals and their intermediates, including morpholin-3-one derivatives. unibo.it The core objective is to develop processes that are more sustainable, cost-effective, safer, and environmentally benign. google.com This involves a critical assessment of solvents, reagents, energy consumption, and waste generation.

One key area of improvement is the replacement of hazardous solvents. For example, in multicomponent reactions for related heterocyclic systems, the substitution of benzene (B151609) or toluene with a less toxic solvent like acetonitrile has been reported as a greener alternative. tandfonline.com Another approach focuses on atom economy and process efficiency. A facile and economically efficient method for preparing 4-(4-nitrophenyl)morpholin-3-one, a key intermediate for the anticoagulant rivaroxaban, utilizes inexpensive sodium chlorite (B76162) for the selective oxidation of the morpholine ring, avoiding costly materials. acs.org

Furthermore, innovative redox-neutral protocols are being developed. A high-yielding, one or two-step method converts 1,2-amino alcohols into morpholines using simple, inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgnih.gov This methodology presents significant environmental and safety advantages over traditional, less efficient methods and highlights the move towards cleaner and more selective transformations in heterocyclic synthesis. chemrxiv.orgnih.gov These efforts reflect a broader trend in chemical manufacturing to align synthetic practices with the goals of long-term sustainability. unibo.itgoogle.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Pyridin 3 Yl Morpholin 3 One Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional structure of crystalline solids. This technique has been applied to derivatives of 5-(pyridin-3-yl)morpholin-3-one to elucidate their solid-state conformations, including bond lengths, bond angles, and intermolecular interactions.

In a study of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one , a related morpholine (B109124) derivative, X-ray analysis revealed an orthorhombic crystal system. nih.govresearchgate.net The morpholine ring was found to adopt a stable chair conformation, which is a common low-energy arrangement for six-membered saturated heterocycles. nih.govresearchgate.net In this conformation, the exocyclic N—C bond is positioned in an equatorial orientation. nih.govresearchgate.net A key structural feature is the anti-conformation between the nitrogen atom of the morpholine ring and the carbonyl carbon atom, with a torsion angle of -162.92 (11)°. nih.govresearchgate.net Furthermore, the analysis showed a significant dihedral angle of 83.30 (5)° between the planes of the benzene (B151609) and pyridine (B92270) rings, indicating a non-planar molecular structure. nih.govresearchgate.net The crystal packing is stabilized by weak C—H⋯π interactions, which link molecules into inversion dimers. nih.govresearchgate.net

Similarly, the crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine was determined to have a monoclinic P21/c symmetry at 100 K. nih.govsoton.ac.uk This analysis confirmed an (E)-configuration for the N=N double bond. nih.govsoton.ac.uk The morpholine ring in this derivative also adopts a chair conformation. nih.govsoton.ac.uk The pyridine ring is oriented nearly coplanar with the triazene (B1217601) moiety, with a small dihedral angle of 8.80 (10)°. nih.gov

The crystallographic data for these derivatives provide critical insights into the preferred steric and electronic arrangements of the pyridinyl and morpholine moieties in the solid state.

Table 1: Crystallographic Data for this compound Derivatives
CompoundCrystal SystemSpace GroupCell ParametersKey Structural FeaturesReference
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-oneOrthorhombic-a = 12.4554 (6) Å b = 8.2204 (4) Å c = 30.6681 (17) ÅMorpholine ring in chair conformation; Dihedral angle between phenyl and pyridine rings is 83.30 (5)° nih.govresearchgate.net
4-[(Pyridin-3-yl)diazenyl]morpholineMonoclinicP21/c-(E)-configuration of azo moiety; Morpholine ring in chair conformation nih.govsoton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR have been used to characterize derivatives of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

For a series of complex derivatives, namely 4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}-morpholin-3-one , ¹H NMR spectra (in DMSO-d6) show characteristic signals for the morpholin-3-one (B89469) protons. asianpubs.org The methylene (B1212753) protons of the morpholine ring typically appear as triplets, for instance, between δ 3.06-3.08 ppm and δ 3.90-4.00 ppm. asianpubs.org A singlet corresponding to another methylene group in the structure was observed at δ 4.29 ppm. asianpubs.org The aromatic protons from the various phenyl and pyridinyl rings appear as complex multiplets in the downfield region (δ 7.12-7.98 ppm). asianpubs.org

In the case of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one , the ¹H NMR spectrum (in DMSO) showed signals for the morpholine protons as multiplets at δ 3.65-3.63 ppm and δ 2.79-2.77 ppm. chemicalbook.com The aromatic protons of the phenyl ring appeared as doublets at δ 7.32 ppm and δ 7.26 ppm. chemicalbook.com

The characterization of 4-[(pyridin-3-yl)diazenyl]morpholine also involved ¹H and ¹³C NMR spectroscopy, confirming the proposed structure in solution. nih.govsoton.ac.uk These NMR studies are crucial for confirming the connectivity and electronic environment of the atoms within the molecular framework.

Table 2: Representative ¹H NMR Data for this compound Derivatives
CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityReference
4-{4-[2-(1-phenyl-3-phenyl-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl}morpholin-3-oneDMSO-d6–CH₂ (morpholine)3.06-3.08triplet asianpubs.org
–CH₂ (morpholine)3.90-4.00triplet
Aromatic7.12-7.98multiplet
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-oneDMSOMorpholine protons2.79-2.77, 3.65-3.63multiplet chemicalbook.com
Aromatic protons7.26, 7.32doublet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the study of fragmentation pathways. This method has been instrumental in confirming the identity and structural integrity of newly synthesized this compound derivatives.

For several complex 4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]phenyl}morpholin-3-one derivatives, mass spectrometry confirmed their molecular weights. asianpubs.org For example, the derivative where the substituted phenyl is a 4-bromophenyl group showed a molecular ion peak (M+) at m/z 526. asianpubs.org Another derivative with a 2-methoxyphenyl substitution displayed an M+ peak at m/z 541. asianpubs.org These results are consistent with the calculated molecular masses of the target compounds.

The analysis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one by electron ionization mass spectrometry (EI-MS) showed a molecular ion peak at m/z 355.2, corresponding to its molecular weight. chemicalbook.com The characterization of 4-[(pyridin-3-yl)diazenyl]morpholine also included mass spectrometry to verify its molecular formula. nih.govsoton.ac.uk

Table 3: Mass Spectrometry Data for this compound Derivatives
CompoundIonization MethodMolecular Ion Peak (m/z)Reference
4-{4-[2-(1-phenyl-3-(4-bromophenyl)-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl}morpholin-3-one-526 (M+) asianpubs.org
4-{4-[2-(1-phenyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl)-4-oxothiazolidin-3-yl]phenyl}morpholin-3-one-541 (M+) asianpubs.org
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-oneEI-MS355.2 chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the carbonyl (C=O) group of the lactam ring, as well as other characteristic bonds.

In the analysis of various 4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]phenyl}morpholin-3-one compounds, the IR spectra (KBr pellet) showed a strong absorption band for the amide C=O stretching vibration in the range of 1576-1625 cm⁻¹. asianpubs.org For instance, one derivative exhibited this peak at 1625.49 cm⁻¹. asianpubs.org Other characteristic peaks included C-H stretching vibrations for aromatic rings (around 3206-3288 cm⁻¹) and alkanes (around 2850-2710 cm⁻¹). asianpubs.org

The characterization of 4-[(pyridin-3-yl)diazenyl]morpholine also utilized IR spectroscopy to identify its functional groups, supporting the structural data obtained from other analytical methods. nih.govsoton.ac.uk This technique provides a rapid and effective confirmation of key structural features, particularly the carbonyl group that defines the morpholin-3-one core.

Table 4: Infrared Spectroscopy Data for this compound Derivatives
Compound SeriesFunctional GroupAbsorption Range (νₘₐₓ, cm⁻¹)Reference
4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]phenyl}morpholin-3-oneC=O (amide) stretch1576 - 1625 asianpubs.org
C-H (aromatic) stretch3206 - 3288
C-H (alkane) stretch2710 - 2850

Structure Activity Relationship Sar Investigations of 5 Pyridin 3 Yl Morpholin 3 One Analogues

Systematic Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a common feature in many biologically active compounds, and its substitution pattern can significantly influence pharmacological parameters. In the context of 5-(Pyridin-3-yl)morpholin-3-one analogues, systematic evaluation of substituents on the pyridine ring has been a key area of investigation.

Research into related pyridine-containing compounds has shown that the introduction of different functional groups can modulate affinity, efficacy, and selectivity for various biological targets. For instance, in studies on epibatidine (B1211577) analogues, the addition of halogen substituents to the pyridine ring had a pronounced effect on receptor binding affinities. A bromo-analogue showed a 4- to 55-fold greater affinity for β2-containing nicotinic receptors over β4-containing ones. nih.gov Similarly, a fluoro-analogue displayed a 52- to 875-fold preference for β2- over β4-containing receptors. nih.gov Amino substitutions also resulted in a 10- to 115-fold increase in affinity for β2-containing receptors. nih.gov

These findings highlight the sensitivity of the pyridine ring to substitution and suggest that both electronic and steric factors play a critical role. The electron-withdrawing or donating nature of the substituent, as well as its size, can alter the molecule's interaction with its biological target. While direct data on this compound is limited in the public domain, these principles of pyridine chemistry are fundamental to its SAR.

Table 1: Effect of Pyridine Ring Substituents on Receptor Affinity in Epibatidine Analogues This table is based on data for epibatidine analogues and illustrates general principles of pyridine substitution.

Substituent Receptor Affinity Selectivity (β2 vs. β4)
Bromo 4- to 55-fold greater for β2
Fluoro 52- to 875-fold greater for β2
Amino 10- to 115-fold greater for β2

Modulations of the Morpholin-3-one (B89469) Core and Peripheral Substituents

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance drug-like properties. nih.gov It is recognized for its favorable effects on physicochemical characteristics, biological activity, and metabolic stability. nih.gov The morpholin-3-one core, a variation of this structure, provides a rigid framework that can be strategically modified.

The carbonyl group within the morpholin-3-one ring is a key feature, acting as a potential hydrogen bond acceptor. Altering its position or replacing it with other functional groups can disrupt or enhance binding interactions. Furthermore, adding substituents at other positions on the morpholinone ring can explore new binding pockets or alter the molecule's solubility and metabolic profile.

Design and Evaluation of Hybrid and Conformationally Restricted Analogues

To further refine the SAR and improve potency and selectivity, researchers often turn to the design of hybrid molecules and conformationally restricted analogues. Conformational restriction involves reducing the flexibility of a molecule to lock it into its bioactive conformation, which can lead to a significant increase in affinity for its target.

This strategy has been applied to various classes of CNS agents. For example, by incorporating the flexible portions of a pharmacophore into rigid ring systems like cyclohexanes, piperidines, or tetrahydroisoquinolines, the spatial arrangement of key interacting groups can be fixed. nih.gov While this can enhance binding, as seen in a tetrahydroisoquinoline-containing ligand with a high affinity of 1.34 nM, it can also be detrimental if the constrained conformation is not optimal for the target. nih.gov The goal is to minimize the entropic penalty upon binding, thereby increasing potency.

Hybrid analogues, which combine structural motifs from different classes of active compounds, represent another advanced design strategy. This approach aims to leverage the favorable properties of each component to create a new molecule with enhanced or novel activity.

Elucidation of Essential Structural Elements for Bioactivity

Through the cumulative findings from systematic substitutions, core modifications, and advanced design strategies, a model of the essential structural elements for the bioactivity of this compound analogues can be constructed.

The key pharmacophoric features likely include:

The Pyridine Nitrogen: This nitrogen atom is a critical hydrogen bond acceptor or site for metallic coordination, and its basicity, influenced by other ring substituents, is often crucial for target interaction.

The 3-Substitution Pattern: The connection at the 3-position of the pyridine ring is a defining structural element, orienting the morpholinone moiety in a specific spatial vector relative to the pyridine.

The interplay between these elements is fundamental. The electronic properties of the pyridine ring can influence the reactivity and interactions of the morpholinone, and the conformation of the entire molecule dictates how effectively it can fit into the binding site of its biological target. The use of bioisosteres—substituting one group for another with similar physical or chemical properties—is a powerful tool for fine-tuning these interactions to optimize activity and drug-like properties. nih.govcambridgemedchemconsulting.com

Preclinical Biological Evaluation and Mechanistic Studies of 5 Pyridin 3 Yl Morpholin 3 One Derivatives

In Vitro Enzyme Inhibition Profiling

Derivatives of 5-(Pyridin-3-yl)morpholin-3-one have been investigated for their inhibitory activity against a range of enzymes implicated in various diseases. This section summarizes the key findings from these in vitro studies.

Adenosine Kinase (AK) and Related Kinase Inhibition (e.g., p38alpha MAP Kinase, PI3K/mTOR, ROR1, FLT3)

The morpholine (B109124) moiety is a critical feature for the binding of these derivatives to the hinge region of kinases like PI3K. acs.org Specifically, the oxygen atom of the morpholine ring forms a hydrogen bond with the backbone amide of key amino acid residues. acs.org

p38alpha Mitogen-Activated Protein (MAP) Kinase:

Substituted 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines and their pyridopyrazine analogs have been synthesized and identified as novel inhibitors of p38alpha MAP kinase. nih.gov The introduction of an amino group at the C2 position of the pyridine (B92270) ring in these quinoxaline (B1680401) derivatives resulted in potent enzyme inhibition, with some compounds reaching the double-digit nanomolar range for IC50 values. nih.gov For instance, compound 6f demonstrated an IC50 of 81 nM. nih.gov Replacing the quinoxaline core with a pyrido[2,3-b]pyrazine (B189457) led to even greater potency, as seen with compound 9e , which had an IC50 of 38 nM for p38alpha MAP kinase inhibition. nih.gov

PI3K/mTOR:

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth and proliferation, and its overactivation is common in cancer. acs.org Several derivatives of this compound have been developed as potent inhibitors of this pathway.

One such derivative, PQR309 (Bimiralisib) , is a pan-class I PI3K inhibitor that also targets mTOR kinase at higher concentrations. acs.org Another compound, PQR530 , is a dual inhibitor of class I PI3K and mTOR kinase with subnanomolar inhibitory activity against PI3Kα and mTOR. acs.org Asymmetric compounds with a single substituted morpholine generally showed more potent inhibition of cellular PI3K/mTOR signaling. acs.org For example, compound 32 , with one (S)-3-methylmorpholine, was five times more potent against mTOR than its symmetric counterpart. acs.org

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1):

ROR1 is a promising therapeutic target in oncology. documentsdelivered.com An indole-based derivative, LDR102 , was identified as a novel ROR1 inhibitor. documentsdelivered.com A subsequent optimization effort led to the discovery of compound 24d , a 1-methyl-3-(pyridin-3-yl)-1H-indole derivative, which exhibits exceptional ROR1 inhibitory potency and high selectivity. documentsdelivered.comfigshare.com

FMS-like Tyrosine Kinase 3 (FLT3):

Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.gov A series of imidazo[1,2-b]pyridazines have shown high potency against FLT3. nih.gov Additionally, a uniquely potent and selective FLT3 inhibitor, AC220 , was identified from a series of compounds designed to have better pharmaceutical properties than earlier derivatives. nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Modulation

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and a therapeutic target for various conditions. nih.gov Prolonged inactivation of MAGL can lead to undesirable side effects due to the chronic elevation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Therefore, the development of reversible MAGL inhibitors is of significant interest. nih.gov Computational methods like consensus docking have been employed to identify new reversible MAGL inhibitors. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of purines and is a target for various antimicrobial and anticancer drugs. nih.govresearchgate.net The development of resistance to existing DHFR inhibitors necessitates the discovery of new antifolates. nih.gov Some novel pyrrolo[3,2-f]quinazoline-1,3-diamines have been identified as potent and novel inhibitors of DHFR. nih.gov For example, AMPQD (7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine) competitively inhibits DHFR with a Ki value of 7.42 ± 0.92 nM. nih.gov A series of quinazoline (B50416) analogs designed to mimic methotrexate (B535133) have also been evaluated, with compounds 28, 30, and 31 showing the most potent DHFR inhibition with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. acs.orgnih.gov A number of heterocyclic compounds have shown promising α-glucosidase inhibitory activity.

For example, 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines have demonstrated potent α-glucosidase inhibition, with compounds 4h and 4i showing stronger inhibitory potential than the standard drug acarbose (B1664774). acs.org A designed compound with an IC50 value of 6.28 µM has also been reported, which is comparable to acarbose (IC50 of 2.00 µM). researchgate.net Additionally, new 1,3,4-thiadiazole (B1197879) derivatives have shown significant inhibitory activity against α-glucosidase, with one derivative, 9'b , having an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. nih.gov Overexpression of IDO1 is associated with poor prognosis in various cancers. mdpi.com A series of 1H-indole-4,7-dione derivatives have been designed and synthesized, with the 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold showing promise for developing IDO1 inhibitors. nih.gov These compounds have demonstrated moderate inhibitory potency at the micromolar level and are believed to act as reversible competitive inhibitors. nih.govNavoximod (GDC-0919) is an investigational small molecule inhibitor of IDO1 with a potency of 75–90 nM in cell-based assays. nih.gov

Cell-Based Assays for Mechanistic and Efficacy Assessment (In Vitro)

Cell-based assays are crucial for understanding the mechanism of action and assessing the efficacy of potential drug candidates. For PI3K/mTOR inhibitors, assays measuring the phosphorylation of downstream targets like protein kinase B (PKB/Akt) and ribosomal protein S6 are commonly used. acs.org Symmetric compounds with substituted morpholines generally showed higher IC50 values for the inhibition of PKB/Akt and S6 phosphorylation. acs.org An exception was compound 17 , which had an IC50 of 248 nM for pPKB and 283 nM for pS6. acs.org

For ROR1 inhibitors, cell-based assays have demonstrated that inhibition of the ROR1/AKT signaling pathway leads to an increase in apoptotic markers such as cleaved caspase-3 and PARP. nih.gov This indicates that blocking this pathway disrupts the survival advantage of cancer cells and sensitizes them to apoptosis. nih.gov

In the context of IDO1 inhibitors, cell-based assays using IFN-γ stimulated HeLa cells are employed to evaluate their inhibitory activity. nih.gov For FLT3 inhibitors, antiproliferative assays in various leukemia cell lines are used to establish an FLT3-dependent mechanism of action. nih.gov

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Human Cervical, Lung, Prostate, Breast Carcinoma Cells)

Derivatives of morpholin-3-one (B89469) and other pyridine-containing heterocyclic compounds have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines.

Human Cervical Carcinoma Cells (HeLa): Research into 5-substituted nih.govpyrindine derivatives, which are structurally related to pyridinyl compounds, has shown their potential as antiproliferative agents against HeLa cells. The most effective of these compounds exhibit cytotoxicity in the micromolar range while showing no effect on normal human fibroblasts, indicating a degree of selectivity for cancer cells. nih.gov

Human Lung Carcinoma Cells (A549): Studies on novel morpholin-3-one derivatives have revealed their dose-dependent inhibitory effects on the growth of A549 lung cancer cells. nih.gov Three particularly effective derivatives, 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one, 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one, and 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one, were found to induce apoptosis and elevate the levels of p53 and Fas proteins. nih.gov Mechanistic investigations showed that these compounds could arrest the cell cycle at the G1 phase. nih.gov Furthermore, pyrazole (B372694) derivatives have also been identified as effective inhibitors of human lung adenocarcinoma cell growth. nih.gov

Human Prostate Carcinoma Cells (PC-3, DU 145): While direct studies on this compound are lacking, research on other classes of compounds has demonstrated anti-prostate cancer activity. For instance, certain curcumin (B1669340) analogues have shown dose- and time-dependent cytotoxicity against both PC-3 and DU 145 prostate cancer cell lines. nih.gov One analogue, MS17, exhibited a particularly high selectivity index and induced apoptosis. nih.gov Additionally, inhibitors of mitochondrial glycerophosphate dehydrogenase (mtG3PDH) have been shown to inhibit the proliferation of PC-3 and DU145 cells, highlighting a potential therapeutic strategy for androgen receptor-negative prostate cancers. plos.org

Human Breast Carcinoma Cells (MCF-7, MDA-MB-231): A variety of synthetic derivatives have been evaluated for their cytotoxicity against breast cancer cell lines. For example, a synthetic β-nitrostyrene derivative, CYT-Rx20, displayed inhibitory activity against MCF-7, MDA-MB-231, and ZR75-1 cell lines with IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL, respectively. nih.gov The mechanism of action for such compounds often involves cell cycle arrest at the G2/M phase and the induction of apoptosis through caspase activation. nih.gov Furthermore, pyrido[3',2':4,5]thieno[3,2-b]quinoline derivatives have also shown cytotoxic activity against MCF-7 cells. researchgate.net

Table 1: Cytotoxic Activity of Structurally Related Compounds on Various Cancer Cell Lines

Compound Class Cell Line IC50/EC50 Source
5-Substituted nih.govpyrindine derivatives HeLa Micromolar range nih.gov
Pyrazole derivative 1 A549 613.22 µM nih.gov
Pyrazole derivative 2 A549 220.20 µM nih.gov
Curcumin analogue MS17 PC-3 4.4 ± 0.3 µM nih.gov
Curcumin analogue MS17 DU 145 4.1 ± 0.8 µM nih.gov
Curcumin analogue MS13 PC-3 7.5 ± 0.1 µM nih.gov
Curcumin analogue MS13 DU 145 7.4 ± 2.6 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 10a PC3 0.19 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 10b MCF-7 1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 9e A549 4.55 µM nih.gov
Pyrrolo[3,4-b]pyridin-5-one derivative 1f MDA-MB-231, MCF-7 Potential cytotoxic effect at 6.25 µM mdpi.com

Antimicrobial Spectrum and Mechanism of Action (Antibacterial, Antifungal)

The morpholine and pyridine moieties are present in numerous compounds with established antimicrobial properties.

Antibacterial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov Compounds such as 21b, 21d, 21e, and 21f demonstrated strong activity comparable to the antibiotic linezolid. nih.gov The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Furthermore, some of these derivatives have shown efficacy in inhibiting biofilm formation. nih.gov

Other studies on morpholine derivatives have revealed a broad spectrum of antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.netasianpubs.org For instance, one morpholine derivative exhibited high inhibitory action against 82.83% of tested bacterial strains, with minimum inhibitory concentrations (MICs) as low as 3.125 mg/ml for certain Enterococcus species. researchgate.net

Table 2: Antibacterial Activity of Structurally Related Compounds

Compound Class Bacterial Strain MIC (µg/mL) Source
3-(Pyridine-3-yl)-2-oxazolidinone derivative 9g S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus 32–256 nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivative 21b, 21d, 21f Gram-positive bacteria Similar to Linezolid nih.gov
3-(3-Pyridyl)-oxazolidinone-5-methyl ester derivative 12e B. subtilis 16 researchgate.net
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative 5d S. aureus, En. cloacae, S. Typhimurium 37.9–113.8 µM nih.gov

Antifungal Activity: While specific studies on the antifungal activity of this compound are not readily available, the pyridine ring is a key component of many antifungal agents. The mechanism of action for many antifungal compounds involves the disruption of the fungal cell membrane or the inhibition of essential enzymes. For example, azole antifungals inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Antiparasitic Activity (e.g., against Trypanosoma cruzi Amastigotes)

Although there is no direct evidence of the antiparasitic activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease, research on other nitrogen-containing heterocyclic compounds has shown promising results.

Several pyrazole-thiadiazole and pyrazole-imidazoline derivatives have demonstrated significant activity against both the trypomastigote and intracellular amastigote forms of T. cruzi. mdpi.commdpi.com For instance, pyridinyl-1,3,4-thiadiazole derivatives have shown remarkable activity, leading to pronounced phenotypic changes in the parasite. mdpi.com One pyrazole-thiadiazole derivative, 2k, was particularly active against intracellular amastigotes with an IC50 of 10.37 ± 1.21 µM. mdpi.com Similarly, a deaminated pyrazole-imidazoline derivative with a 4-CF3 substituent showed high potency against intracellular amastigotes. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of cruzain, a key cysteine protease of T. cruzi. mdpi.com

Table 3: Anti-Trypanosoma cruzi Activity of Structurally Related Compounds

Compound Class Parasite Stage IC50 (µM) Source
Pyrazole-thiadiazole derivative 1c Intracellular amastigotes 13.54 ± 4.47 mdpi.com
Pyrazole-thiadiazole derivative 1e Intracellular amastigotes 18.75 ± 2.28 mdpi.com
Pyrazole-thiadiazole derivative 2k Intracellular amastigotes 10.37 ± 1.21 mdpi.com
Sodium diethyldithiocarbamate (B1195824) (DETC) T. cruzi strains 9.44 ± 3.181 to 60.49 ± 7.62 nih.gov

Investigation of Cellular Pathway Perturbations (e.g., Iron Homeostasis)

Direct research into the effects of this compound on cellular pathways, particularly iron homeostasis, is not currently available. However, studies on related anticancer compounds provide insights into their mechanisms of action.

As mentioned previously, certain morpholin-3-one derivatives induce apoptosis in lung cancer cells by upregulating p53 and Fas proteins and causing cell cycle arrest. nih.gov In prostate cancer cells, some compounds induce apoptosis through the activation of caspase-3. nih.gov In breast cancer cells, the cytotoxic mechanisms of related derivatives include cell cycle arrest at the G2/M phase, increased PARP cleavage, and the generation of reactive oxygen species (ROS). nih.gov These findings suggest that compounds containing the morpholin-3-one or pyridine scaffold can perturb critical cellular pathways related to cell cycle regulation, apoptosis, and oxidative stress. The potential impact on iron homeostasis remains an area for future investigation.

In Vitro Target Engagement and Validation Studies

While specific target engagement studies for this compound are not documented, molecular modeling and in vitro assays for structurally similar compounds have been performed to elucidate their binding modes and validate their targets.

For antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies have predicted their interaction with the 50S ribosomal subunit of bacteria, which is consistent with the known mechanism of action for this class of antibiotics. nih.gov These studies suggest that specific hydrogen bonding and other interactions with ribosomal RNA are crucial for their inhibitory activity. nih.gov

In the context of cancer, docking studies of pyrrolo[3,4-b]pyridin-5-one derivatives with serine/threonine kinase 1 (AKT1) and the Orexetine type 2 receptor (Ox2R) have shown moderate to strong binding energies, which correlate with their observed in vitro cytotoxic effects on breast cancer cell lines. mdpi.com These computational models provide a basis for understanding the structure-activity relationships and for the further optimization of these compounds as potential therapeutic agents.

Future Research Directions and Advanced Methodological Considerations

Innovative Synthetic Strategies for Complex Analogues

The generation of novel analogues of 5-(Pyridin-3-yl)morpholin-3-one with enhanced potency, selectivity, and drug-like properties requires advanced synthetic approaches. Future research will likely move beyond traditional methods to embrace strategies that allow for the systematic exploration of chemical space.

One promising approach is Diversity-Oriented Synthesis (DOS) . This strategy focuses on creating structurally diverse and complex molecules from simple starting materials, often utilizing polyfunctional building blocks like amino acids and sugars to generate sp³-rich morpholine (B109124) scaffolds. frontiersin.org By applying DOS, chemists can produce large libraries of unique this compound analogues with varied stereochemistry and substitution patterns, which is crucial for probing interactions with biological targets. frontiersin.orgresearchgate.net

Another key area is the development of novel C-H functionalization reactions. nih.gov Techniques such as cross-dehydrogenative coupling (CDC) offer a more atom-economical and efficient way to introduce new functional groups directly onto the morpholine or pyridine (B92270) rings. mdpi.com This allows for late-stage diversification of the core structure, enabling the rapid synthesis of analogues that would be difficult to access through conventional multi-step sequences.

Furthermore, the use of solution-phase parallel synthesis, aided by robotics, can facilitate the high-throughput production of extensive libraries built around the morpholine template for large-scale screening. nih.gov These innovative strategies are summarized in the table below.

Synthetic StrategyDescriptionPotential Application for this compound
Diversity-Oriented Synthesis (DOS) Employs complexity-generating reactions to produce a wide range of structurally diverse scaffolds from common intermediates. frontiersin.orgGeneration of libraries with high sp³-character and stereochemical diversity to explore new pharmacophores. researchgate.net
C-H Functionalization Involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.Late-stage modification of the core scaffold to rapidly create analogues with improved properties without de novo synthesis. nih.gov
High-Throughput Parallel Synthesis Automated, solution-phase synthesis to produce large numbers of individual compounds simultaneously. nih.govRapid generation of extensive screening libraries to identify initial hits against various biological targets.
Organocatalytic Cycloadditions Uses small organic molecules to catalyze asymmetric reactions, such as [3+3]-cycloadditions, to form heterocyclic rings with high enantioselectivity. researchgate.netEnantioselective synthesis of chiral morpholin-3-one (B89469) analogues to investigate stereospecific interactions with target proteins.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for modern drug design, offering predictive insights that can significantly reduce the time and cost of development. For this compound, advanced computational methods can guide the rational design of more effective analogues.

Molecular Dynamics (MD) simulations are expected to play a crucial role. These simulations can model the dynamic behavior of the compound when bound to its biological target (e.g., a kinase) over time, providing a deeper understanding of the stability of the protein-ligand complex and the key interactions that govern binding affinity. mdpi.comrsc.org This information is vital for optimizing the scaffold to enhance target engagement.

Quantitative Structure-Activity Relationship (QSAR) modeling will continue to be a cornerstone for predicting the biological activity of newly designed analogues. frontiersin.org By establishing a mathematical correlation between the chemical structure and activity, QSAR models can prioritize the synthesis of compounds with the highest probability of success. nih.gov

Furthermore, sophisticated techniques like binding site signature (BSS) computational approaches can predict the selectivity profile of an inhibitor across the entire human kinome. nih.gov This is particularly important for kinase inhibitors derived from the this compound scaffold, as off-target activity can lead to toxicity. By predicting selectivity in silico, researchers can design compounds with cleaner pharmacological profiles.

Computational MethodDescriptionApplication in Designing Analogues
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to analyze the stability and dynamics of the protein-ligand complex. mdpi.comValidating docking poses, predicting binding free energies, and understanding the conformational changes upon ligand binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develops statistical models that correlate chemical structure with biological activity. frontiersin.orgPredicting the potency of unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov
Kinome-wide Selectivity Modeling Uses structural information of kinase-inhibitor complexes to predict off-target activities across the human kinome. nih.govDesigning inhibitors with high selectivity for the intended target, minimizing potential side effects.
Kinome Regularization (KiR) A systems-based modeling approach that uses the polypharmacology of kinase inhibitors to identify critical kinases for a specific cellular function. nih.govpnas.orgIdentifying optimal multi-target profiles for complex diseases like castration-resistant prostate cancer. pnas.org

Integration of Chemoinformatics and Artificial Intelligence in Drug Design

The convergence of chemoinformatics and artificial intelligence (AI) is revolutionizing drug discovery. nih.gov For the this compound scaffold, these technologies can be leveraged to navigate the vast chemical space and accelerate the design-make-test-analyze cycle.

Machine Learning (ML) algorithms, such as random forest and gradient boosting, can be trained on existing datasets of kinase inhibitors to develop highly predictive QSAR models. nih.govmdpi.com These models can screen virtual libraries of millions of compounds far more rapidly than traditional methods, identifying novel candidates with desired activity profiles. nih.govrsc.org ML can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to eliminate compounds likely to fail in later development stages. mdpi.com

Chemoinformatics platforms are also essential for managing and analyzing the large datasets generated from high-throughput synthesis and screening, ensuring that the vast amount of data from DOS and other library creation efforts is used effectively to inform subsequent design iterations. frontiersin.orgresearchgate.net

TechnologyApplication in Drug DesignPotential Impact on this compound
Machine Learning (ML) for QSAR Builds predictive models for biological activity (e.g., pIC₅₀) based on molecular descriptors. mdpi.comRapidly screen virtual libraries to identify promising analogues for synthesis and testing. nih.gov
AI for ADMET Prediction Uses AI algorithms to predict pharmacokinetic and toxicity profiles of compounds early in the discovery process. mdpi.comReduce late-stage attrition by prioritizing compounds with favorable drug-like properties.
Generative Molecular Design Employs AI to design novel molecules with optimized properties for a specific biological target.Discover novel and patentable chemical matter around the core scaffold with potentially superior efficacy.
Chemoinformatics Analysis Manages, analyzes, and visualizes large chemical datasets to identify structure-activity relationships and guide library design. frontiersin.orgMaximize the value of synthesized libraries by extracting actionable insights to guide the next design cycle.

Exploration of Novel Therapeutic Indications and Molecular Targets

While the morpholine and pyridine scaffolds are well-represented in oncology, particularly as kinase inhibitors, future research should aim to broaden the therapeutic applications of this compound derivatives. nih.govrsc.org The structural features of this compound make it a versatile starting point for targeting a wide array of proteins.

Given that heterocyclic compounds are key pharmacophores for a multitude of diseases, analogues could be screened against targets involved in inflammatory disorders, infectious diseases, and neurodegenerative conditions . nih.govresearchgate.net The pyridine ring, in particular, is a privileged structure found in drugs for a vast range of therapeutic areas. nih.gov

Within oncology, there is an opportunity to explore targets beyond the well-trodden kinase families. Many other enzyme classes and protein-protein interactions are critical for tumor survival and represent untapped therapeutic opportunities. elsevier.comharvard.com High-throughput screening of a diverse library of this compound analogues against a broad panel of cancer-related targets could uncover unexpected activities and open new avenues for research. ijarst.innih.gov The development of multi-target inhibitors , which can simultaneously modulate several key nodes in a disease pathway, is another promising direction, especially for complex diseases like cancer. pnas.orgdntb.gov.ua

Potential Therapeutic AreaExample Molecular TargetsRationale
Oncology (Beyond Kinases) Epigenetic targets (e.g., HDACs, methyltransferases), Protein-protein interaction stabilizers/inhibitors (e.g., p53-MDM2)Many heterocyclic compounds show activity against non-kinase cancer targets, offering opportunities for novel mechanisms of action. elsevier.com
Inflammatory Diseases Cyclooxygenases (COX), Janus kinases (JAKs), Phosphodiesterases (PDEs)The pyridine and morpholine scaffolds are present in many anti-inflammatory agents. nih.gov
Infectious Diseases Viral proteases, bacterial DNA gyrase, fungal enzymesHeterocycles are a cornerstone of antimicrobial drug discovery, and new scaffolds are needed to combat resistance. nih.gov
Neurodegenerative Diseases Glycogen synthase kinase 3 (GSK3), Beta-secretase (BACE1)The ability to design brain-penetrant molecules could open up applications for diseases like Alzheimer's. nih.gov

Q & A

Q. What are the recommended synthetic routes for 5-(Pyridin-3-yl)morpholin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with morpholinone precursors. For example, Suzuki-Miyaura cross-coupling reactions using pyridine boronic acids (e.g., 3-pyridineboronic acid) and halogenated morpholinone intermediates under palladium catalysis can achieve high yields . Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃).
  • Solvent : Dichloroethane or toluene at reflux (80–110°C).
  • Purification : Column chromatography with silica gel or recrystallization.
    Optimize reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for boronic acid:halogenated precursor) to minimize side products .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : The pyridine ring undergoes electrophilic substitution at the 2- and 4-positions, while the morpholinone carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents). Example protocols:
  • Electrophilic bromination : Use Br₂ in acetic acid at 0°C to introduce bromine at the pyridine’s 4-position.
  • Reductive amination : React the carbonyl with amines (e.g., benzylamine) and NaBH₃CN in MeOH .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural refinement of this compound derivatives, and how are they resolved?

  • Methodological Answer : Discrepancies in X-ray diffraction data may stem from disorder in the pyridyl/morpholinone moieties or twinning. Use SHELXL for refinement:
  • Disorder modeling : Split occupancy refinement for overlapping atoms.
  • Twinning detection : Check for non-integer R-factors; apply TWIN/BASF commands in SHELX .
    Validate with PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies are effective in analyzing bioactivity variations among stereoisomers of this compound analogs?

  • Methodological Answer : Chiral resolution via HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Assess bioactivity differences using:
  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) for each isomer.
  • Molecular docking : Compare binding modes of R/S configurations using AutoDock Vina .

Q. How do substituents on the pyridine ring influence the electronic properties and solubility of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) reduce pyridine’s basicity, altering solubility in polar solvents. Quantify via:
  • Cyclic Voltammetry : Measure oxidation potentials to assess electron density.
  • Hansen Solubility Parameters : Correlate substituent polarity with solubility in DMSO/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.